molecular formula C13H15F2NO4 B7895081 a-(Boc-amino)-2,5-difluorobenzeneacetic acid

a-(Boc-amino)-2,5-difluorobenzeneacetic acid

Cat. No.: B7895081
M. Wt: 287.26 g/mol
InChI Key: ZVLBQQMNFXUHAL-UHFFFAOYSA-N
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Description

a-(Boc-amino)-2,5-difluorobenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with two fluorine atoms and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production methods for a-(Boc-amino)-2,5-difluorobenzeneacetic acid would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

a-(Boc-amino)-2,5-difluorobenzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Amines, thiols, organolithium reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-6-7(14)4-5-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBQQMNFXUHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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